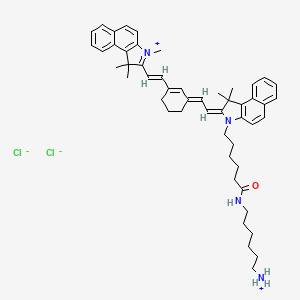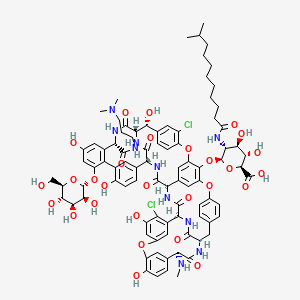
达巴万星
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dalbavancin is a second-generation lipoglycopeptide antibiotic that is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species . It is a semisynthetic derivative of the natural glycopeptide antibiotic A-40926, produced by the bacterium Actinomadura . Dalbavancin is known for its long half-life, which allows for convenient dosing regimens, typically once weekly .
科学研究应用
Dalbavancin has a wide range of scientific research applications, particularly in the fields of medicine and microbiology. It is used to treat infections caused by Gram-positive bacteria, including MRSA and Streptococcus species . Its long half-life and potent antibacterial activity make it a valuable option for treating bone and joint infections, vascular graft infections, and prosthetic joint infections . Additionally, dalbavancin is being explored for its efficacy in treating infective endocarditis and other difficult-to-treat infections .
作用机制
Target of Action
Dalbavancin, also known as “dalbavancin B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .
Mode of Action
Dalbavancin exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
Dalbavancin is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .
Pharmacokinetics
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Result of Action
The bactericidal action of dalbavancin results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .
Action Environment
To reduce the development of drug-resistant bacteria and maintain the effectiveness of dalbavancin and other antibacterial drugs, dalbavancin should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .
生化分析
Biochemical Properties
Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .
Cellular Effects
Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .
Molecular Mechanism
The bactericidal action of Dalbavancin results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .
Temporal Effects in Laboratory Settings
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .
Dosage Effects in Animal Models
In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by Dalbavancin administration . Pharmacokinetic and clinical studies suggest that higher Dalbavancin doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .
Metabolic Pathways
Dalbavancin is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .
Transport and Distribution
Dalbavancin distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Subcellular Localization
Dalbavancin acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .
准备方法
Dalbavancin is synthesized through a series of chemical reactions starting from the natural glycopeptide A-40926. The preparation involves protecting the carboxyl group of A-40926, followed by amidation with 3-(dimethylamino)-1-propylamine . The reaction conditions are mild, and the process includes hydrolysis, acidification, and purification steps to yield dalbavancin . Industrial production methods involve fermentation of Actinomadura to produce A-40926, which is then extracted and purified before undergoing chemical modification to form dalbavancin .
化学反应分析
Dalbavancin undergoes various chemical reactions, including hydrolysis and amidation. It is stable under acidic conditions but can degrade under heat stress, forming degradation products such as mannosyl aglycone . Common reagents used in its synthesis include 3-(dimethylamino)-1-propylamine for amidation and various buffers for maintaining pH during reactions . The major products formed from these reactions are the desired dalbavancin and its degradation products under stress conditions .
相似化合物的比较
Dalbavancin is often compared to other glycopeptide antibiotics such as vancomycin, teicoplanin, and oritavancin . While all these antibiotics share a similar mechanism of action, dalbavancin stands out due to its long half-life and convenient dosing regimen . Vancomycin and teicoplanin require more frequent dosing, whereas dalbavancin can be administered once weekly . Oritavancin, another lipoglycopeptide, also has a long half-life but differs in its spectrum of activity and pharmacokinetic properties .
属性
Key on ui mechanism of action |
Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis. |
|---|---|
CAS 编号 |
171500-79-1 |
分子式 |
C88H100Cl2N10O28 |
分子量 |
1816.7 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |
InChI 键 |
KGPGQDLTDHGEGT-FOPUKGCJSA-N |
SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
手性 SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
规范 SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
外观 |
Off-white solid powder |
纯度 |
>90% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


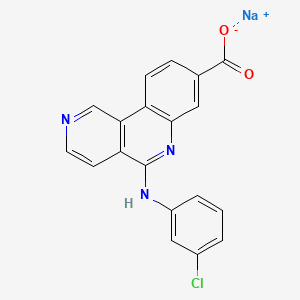
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)


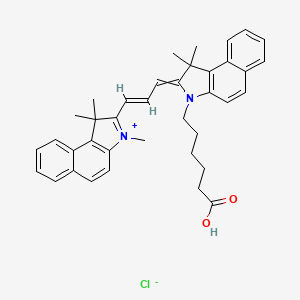

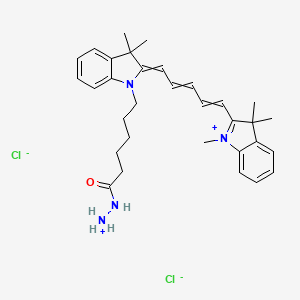
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)
